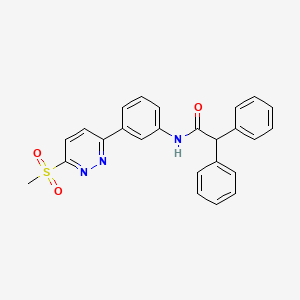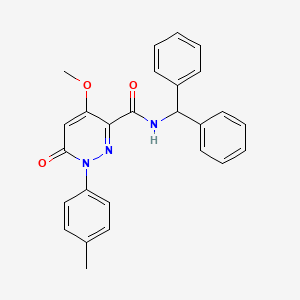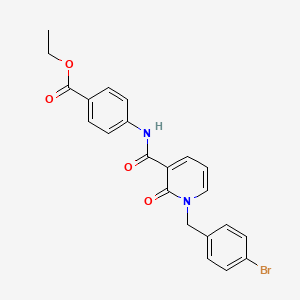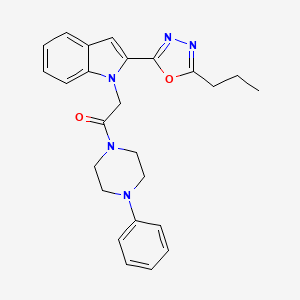![molecular formula C21H20N4O2 B3311268 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide CAS No. 946256-47-9](/img/structure/B3311268.png)
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide
Descripción general
Descripción
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is commonly referred to as IND-5 and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Medicine
Compounds with the 1,3,4-oxadiazole moiety, such as the one , have been successfully used in the treatment of various diseases in humans . They exhibit a range of desirable biological activities .
Agriculture
These compounds can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This makes them valuable in modern agriculture .
Antioxidant Activity
Some 1,3,4-oxadiazole derivatives have been found to exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases .
Anti-COVID-19 Activity
Two antioxidant polyphenolic 1,3,4-oxadiazole compounds were found to exhibit very high and extremely significant anti-COVID-19 activities . They were found to be more potent than other drugs reported to date .
Anticancer Activity
Oxadiazoles have been found to exhibit anticancer properties . This makes them potential candidates for the development of new anticancer drugs .
Antidiabetic Activity
Some oxadiazole derivatives have been found to exhibit antidiabetic properties . This could make them useful in the treatment of diabetes .
Anticonvulsant Activity
Oxadiazole derivatives have also been found to exhibit anticonvulsant properties . This could make them potential candidates for the development of new anticonvulsant drugs .
Vasodilator Activity
Oxadiazole derivatives have been found to exhibit vasodilator properties . This could make them useful in the treatment of conditions that require the dilation of blood vessels .
Propiedades
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-20-23-24-21(27-20)18-12-15-8-4-5-10-17(15)25(18)13-19(26)22-16-9-6-7-14(2)11-16/h4-12H,3,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNIUBBKBBRFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4,5-triethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3311198.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B3311205.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3311215.png)
![Ethyl 4-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-3-oxobutanoate](/img/structure/B3311223.png)


![1-(4-bromobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3311260.png)
![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3311279.png)
![N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311282.png)


![N-phenyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311311.png)